molecular formula C20H22N2O2S B2902113 3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide CAS No. 851989-78-1

3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No. B2902113
M. Wt: 354.47
InChI Key: AULXSSSYAGVJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as OBTA, and it has been synthesized using various methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide' involves the condensation of 2-aminobenzo[d]thiazole with 2-oxo-2-phenylacetic acid to form 2-(2-oxo-2-phenylacetyl)benzo[d]thiazole, which is then reacted with 4-phenylbutan-2-amine to form the final product.

Starting Materials
2-aminobenzo[d]thiazole, 2-oxo-2-phenylacetic acid, 4-phenylbutan-2-amine

Reaction
Step 1: Condensation of 2-aminobenzo[d]thiazole with 2-oxo-2-phenylacetic acid in the presence of a coupling agent such as EDCI or DCC to form 2-(2-oxo-2-phenylacetyl)benzo[d]thiazole., Step 2: Reaction of 2-(2-oxo-2-phenylacetyl)benzo[d]thiazole with 4-phenylbutan-2-amine in the presence of a base such as triethylamine or sodium hydride to form the final product, 3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide.

Mechanism Of Action

The mechanism of action of OBTA is not fully understood. However, it has been suggested that OBTA exerts its effects by inhibiting the activity of enzymes involved in the inflammatory and cancer pathways. OBTA has also been shown to interact with proteins involved in various cellular processes, including signal transduction and protein folding.

Biochemical And Physiological Effects

OBTA has been shown to have anti-inflammatory and analgesic effects in various animal models. OBTA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, OBTA has been shown to interact with various proteins involved in cellular processes, including signal transduction and protein folding.

Advantages And Limitations For Lab Experiments

The advantages of using OBTA in lab experiments include its potential applications in various fields of scientific research, its ease of synthesis, and its low toxicity. However, the limitations of using OBTA in lab experiments include its limited solubility in water and its relatively low yield of synthesis.

Future Directions

There are several future directions for research on OBTA. One potential direction is to further investigate its anti-inflammatory and analgesic effects and develop new drugs based on OBTA for the treatment of pain and inflammation. Another potential direction is to explore its potential use in cancer therapy and develop new drugs based on OBTA for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of OBTA and its interactions with various proteins involved in cellular processes. Finally, research is needed to improve the yield of OBTA synthesis and develop new methods for its synthesis.

Scientific Research Applications

OBTA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, OBTA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. OBTA has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. In biochemistry, OBTA has been used as a probe to study protein-protein interactions. OBTA has also been studied for its potential use in the development of biosensors for the detection of various analytes.

properties

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-15(11-12-16-7-3-2-4-8-16)21-19(23)13-14-22-17-9-5-6-10-18(17)25-20(22)24/h2-10,15H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULXSSSYAGVJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-1,3-benzothiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide

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